4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a complex organic compound classified as an azido sugar. It is characterized by the presence of an azido group, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and bioconjugation. The compound is notable for its structural features, which include a methoxyphenyl group and a benzylidene moiety.
The compound is cataloged under the Chemical Abstracts Service number 1430068-18-0 and has a molecular formula of C20H21N3O6. It exhibits a molecular weight of approximately 399.403 g/mol. The IUPAC name for this compound is (2R,4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol .
The synthesis of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside typically involves several steps:
The molecular structure of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside can be represented using various chemical notation systems:
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-]
HCOPARKYIRRSBS-BZIXAJQCSA-N
The compound features a hexahydropyrano structure that incorporates an azido group at the C7 position and a methoxyphenyl ether at the C6 position. This unique arrangement contributes to its biological activity and reactivity in chemical reactions .
The azido group in 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is known for its ability to participate in various chemical reactions:
The mechanism of action for compounds like 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside primarily revolves around its reactivity due to the azido group:
These properties make it a candidate for research in drug development and therapeutic applications .
The physical properties of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside include:
This compound has several applications in scientific research:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 85815-37-8
CAS No.: 946349-58-2